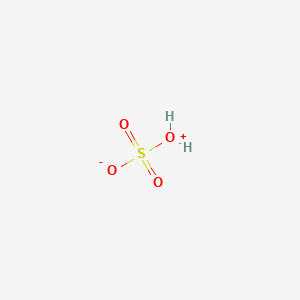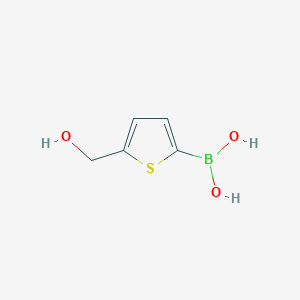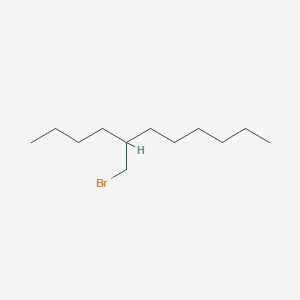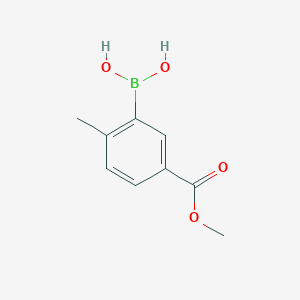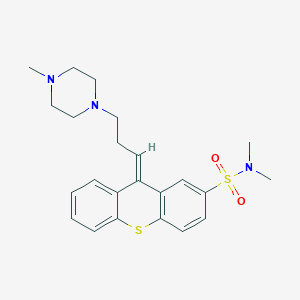
(5-Chloro-2-methoxypyridin-4-YL)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5-Chloro-2-methoxypyridin-4-YL)boronic acid” is a chemical compound with the molecular formula C6H7BClNO3 and a molecular weight of 187.39 . It is used in proteomics research .
Synthesis Analysis
The synthesis of pyridinylboronic acids and esters like “(5-Chloro-2-methoxypyridin-4-YL)boronic acid” can be achieved through several methods. One of the most promising methods is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another method involves iridium or rhodium-catalyzed C-H or C-F borylation .Molecular Structure Analysis
The molecular structure of “(5-Chloro-2-methoxypyridin-4-YL)boronic acid” consists of a pyridine ring with a chlorine atom and a methoxy group attached to it. The boronic acid group is attached to the pyridine ring .Aplicaciones Científicas De Investigación
Suzuki–Miyaura Cross-Coupling Reactions
(5-Chloro-2-methoxypyridin-4-YL)boronic acid: is a valuable reagent in the Suzuki–Miyaura (SM) cross-coupling reactions, which are widely used for forming carbon-carbon bonds in organic synthesis . The SM coupling is known for its mild reaction conditions and tolerance to various functional groups, making it an essential process in pharmaceuticals, agrochemicals, and materials science.
Crystal Structure Analysis
This compound is also used in crystallography to determine the structure of complex molecules. The boronic acid moiety can form stable complexes with various ligands, which can be crystallized and analyzed to understand molecular conformations and interactions .
Antimicrobial Agents
Research has shown that derivatives of pyridinyl boronic acids can play a significant role as antimicrobial agents. The boronic acid group interacts with bacterial enzymes, potentially inhibiting their growth and proliferation .
Antioxidative Agents
The antioxidative properties of pyridinyl boronic acid derivatives make them candidates for protecting cells against oxidative stress. This application is particularly relevant in the development of treatments for diseases caused by oxidative damage .
Antibiotic Research
Boronic acids are being explored for their potential use as antibiotics. Their ability to bind to bacterial proteins and enzymes offers a pathway to develop new antibiotic compounds that can overcome resistance mechanisms .
Anticancer Research
Compounds containing the pyridinyl boronic acid group have been synthesized and evaluated for their anti-cancer properties. These compounds show promise in inhibiting the growth of various cancer cell lines, making them a focus of ongoing cancer research .
Safety and Hazards
Propiedades
IUPAC Name |
(5-chloro-2-methoxypyridin-4-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BClNO3/c1-12-6-2-4(7(10)11)5(8)3-9-6/h2-3,10-11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFAPGPPGOLJST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1Cl)OC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452540 |
Source


|
| Record name | (5-Chloro-2-methoxypyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2-methoxypyridin-4-YL)boronic acid | |
CAS RN |
475275-69-5 |
Source


|
| Record name | (5-Chloro-2-methoxypyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

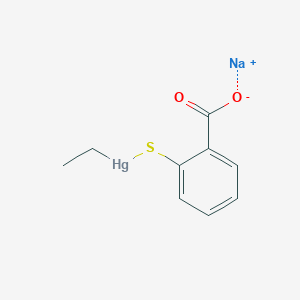
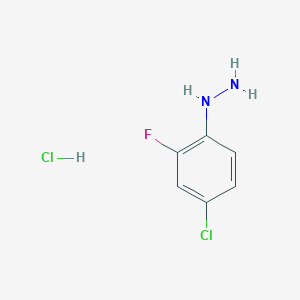
![Methyl N-(3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate](/img/structure/B151706.png)
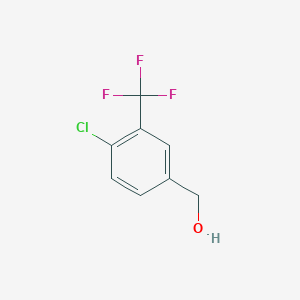
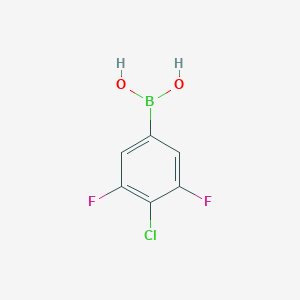



![(5-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone](/img/structure/B151717.png)
